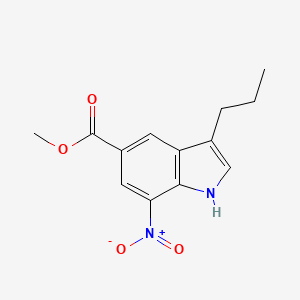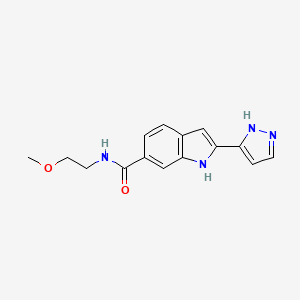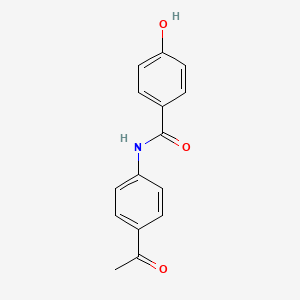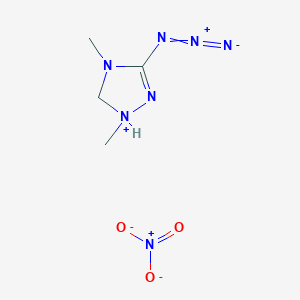![molecular formula C21H18N3P B14220916 diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane CAS No. 827623-71-2](/img/structure/B14220916.png)
diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction can produce phosphane hydrides .
Wissenschaftliche Forschungsanwendungen
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane has several scientific research applications:
Wirkmechanismus
The mechanism by which diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphane: Lacks the pyrazole and pyridine rings, making it less versatile in coordination chemistry.
(3-Pyridin-2-yl-1H-pyrazol-5-yl)methylphosphane: Similar structure but without the diphenyl groups, affecting its reactivity and binding properties
Uniqueness
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is unique due to its combination of a pyrazole ring, a pyridine ring, and a phosphane group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
827623-71-2 |
|---|---|
Molekularformel |
C21H18N3P |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane |
InChI |
InChI=1S/C21H18N3P/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-21(24-23-17)20-13-7-8-14-22-20/h1-15H,16H2,(H,23,24) |
InChI-Schlüssel |
FDMMFSCOJFKWGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC2=CC(=NN2)C3=CC=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)


![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)




![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
